molecular formula C24H28NOPS B6289473 [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1595319-98-4

[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6289473
CAS RN: 1595319-98-4
M. Wt: 409.5 g/mol
InChI Key: CQTCXERPVMMUIR-HMILPKGGSA-N
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Description

“[S®]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%” is a chemical compound with the CAS number 1824731-39-6 . It has a molecular weight of 593.70 g/mol .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 707.4±70.0 °C . The predicted pKa is -3.09±0.70 .

Scientific Research Applications

Asymmetric Synthesis

Chiral Sulfinamides in Stereoselective Synthesis : Chiral sulfinamides, such as tert-butanesulfinamide, are renowned for their utility in asymmetric synthesis, particularly in the stereoselective formation of amines and their derivatives. These compounds are instrumental in synthesizing structurally diverse N-heterocycles, which are core structures in many natural products and therapeutically relevant compounds (Philip et al., 2020). This suggests the potential use of [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide in similar asymmetric syntheses, given its structural complexity and chiral centers.

Antioxidant Capacity Assay

ABTS/PP Decolorization Assay : The compound's relevance could extend to analytical chemistry, where similar structures are utilized in assessing the antioxidant capacity of substances. The ABTS/PP decolorization assay, for example, employs specific reactions to measure the antioxidant capacity, indicating that compounds with unique functionalities may be applied in developing or improving such assays (Ilyasov et al., 2020).

Environmental and Material Sciences

Degradation of Polymers : Research into the degradation of polymers by various agents shows the interest in chemicals that can break down or transform materials for environmental or recycling purposes. Esters of H-phosphonic and phosphoric acids, for example, have been studied for their effectiveness in degrading polyurethanes, polycarbonates, and polyamides (Mitova et al., 2013). This points to a potential research application for the compound in the context of material science, particularly in the development of new materials or the recycling of existing ones.

Analytical and Biochemical Applications

HPLC of Basic Drugs : In analytical chemistry, compounds like [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide may find applications in the development of new chromatographic methods or materials. For instance, HPLC techniques utilizing specific stationary phases are crucial for analyzing basic drugs, suggesting that novel compounds could be used to modify or improve these phases for better separation efficiency or selectivity (Flanagan et al., 2001).

properties

IUPAC Name

(R)-N-[(1S)-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-19,25H,1-4H3/t19-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTCXERPVMMUIR-HMILPKGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide

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